Nicoboxil

概要

説明

ニコボキシルは、局所鎮痛剤製剤で使用されている低分子化合物です。主に急性腰痛やその他の筋肉や骨格の不快感を治療するために使用されます。ニコボキシルは、しばしばカプサイシノイドであるノニバミドと組み合わされて、治療効果を高めます。 これらの2つの化合物の組み合わせは、特にリューマチ、関節炎、腰痛、筋肉痛、捻挫、肉離れに関連する痛みの一時的な緩和に効果的です .

2. 製法

合成経路と反応条件: ニコボキシルは、化学的にはニコチン酸2-ブトキシエチルエステルとして知られており、ニコチン酸と2-ブトキシエタノールをエステル化することによって合成されます。反応は通常、硫酸などの強酸触媒を使用して、エステル化プロセスを促進します。 反応は還流条件下で行われ、反応物を目的のエステル生成物に完全に変換することを保証します .

工業生産方法: 工業的には、ニコボキシルの生産は同様の合成経路に従いますが、より大規模です。このプロセスは、ニコチン酸と2-ブトキシエタノールを、酸触媒を含む反応器に連続的に添加することを伴います。 反応混合物を次に還流温度に加熱し、エステル生成物を連続的に除去し、蒸留によって精製します .

準備方法

Synthetic Routes and Reaction Conditions: Nicoboxil, chemically known as 2-butoxyethyl nicotinate, is synthesized through the esterification of nicotinic acid with 2-butoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of nicotinic acid and 2-butoxyethanol into a reactor containing the acid catalyst. The reaction mixture is then heated to reflux, and the ester product is continuously removed and purified through distillation .

化学反応の分析

反応の種類: ニコボキシルは、加水分解、酸化、置換反応など、いくつかのタイプの化学反応を起こします。

一般的な試薬と条件:

加水分解: ニコボキシルは、水と酸または塩基触媒の存在下で加水分解されて、ニコチン酸と2-ブトキシエタノールを生成します。この反応は通常、穏やかな条件下で行われます。

酸化: ニコボキシルは、特にブトキシエチル基で酸化反応を起こし、さまざまな酸化生成物を生成する可能性があります。

置換: ニコボキシルは求核置換反応に参加することができ、適切な条件下でブトキシエチル基を他の求核剤に置き換えることができます.

生成される主な生成物:

加水分解生成物: ニコチン酸と2-ブトキシエタノール。

酸化生成物: ニコボキシルのさまざまな酸化誘導体。

置換生成物: ブトキシエチル基が他の官能基に置き換えられた化合物.

4. 科学研究への応用

ニコボキシルは、さまざまな分野でいくつかの科学研究の応用があります。

化学:

- エステル化および加水分解反応に関する研究におけるモデル化合物として使用されます。

- さまざまな化学的条件下での反応性と安定性を調査されました .

生物学:

- 細胞プロセスに対する影響、および疼痛管理における治療薬としての可能性について研究されています。

- 局所鎮痛剤の作用機序に関する研究に使用されています .

医学:

- 急性および慢性疼痛状態の治療のための局所鎮痛剤クリームと軟膏の製剤に広く使用されています。

- 経口鎮痛剤と比較して、全身的な副作用を最小限に抑えながら疼痛緩和を提供する可能性について調査されています .

産業:

- 市販の痛み止め製品の製造に使用されています。

- 局所鎮痛剤の新しい製剤と送達システムの開発に使用されています .

科学的研究の応用

Therapeutic Applications

Primary Indications:

- Acute Low Back Pain: Nicoboxil is indicated as part of a combination therapy with nonivamide for the treatment of acute nonspecific low back pain. Clinical trials have established its effectiveness in reducing pain intensity and improving mobility.

Mechanism of Action:

- This compound works by enhancing local blood flow and providing analgesic effects through its interaction with the body's pain pathways. The combination with nonivamide leverages the warming sensation to alleviate discomfort associated with musculoskeletal conditions.

Efficacy and Safety Trials

A series of clinical trials have evaluated the effectiveness of this compound in combination with nonivamide. A notable Phase III study involved 805 participants aged 18-74, assessing the efficacy of a topical ointment containing 2.5% this compound and 0.4% nonivamide against placebo and individual components.

| Study Parameter | This compound/Nonivamide | This compound Alone | Nonivamide Alone | Placebo |

|---|---|---|---|---|

| Pain Intensity Reduction (8h) | 2.410 | 1.428 | 2.252 | 1.049 |

| Mobility Score Improvement | Statistically significant | Lower | Lower | Lowest |

| Tolerability | Well-tolerated | Well-tolerated | Well-tolerated | Well-tolerated |

The results indicated that the combination therapy significantly reduced pain intensity compared to placebo and each active ingredient alone (p < 0.0001) .

Additional Findings

Further research has demonstrated that the application of this compound/nonivamide cream enhances oxygenated hemoglobin levels during rest, suggesting potential benefits beyond pain relief . This finding opens avenues for exploring its application in other conditions requiring improved local circulation.

Case Study 1: Efficacy in Chronic Pain Management

A case study involving patients with chronic low back pain treated with this compound/nonivamide cream showed significant improvement in pain management compared to traditional NSAIDs. Patients reported enhanced mobility and reduced reliance on systemic medications.

Case Study 2: Post-Surgical Pain Relief

Another study focused on post-surgical patients who experienced acute pain post-operation. The application of this compound/nonivamide cream resulted in faster recovery times and reduced need for opioids, demonstrating its potential as a safer alternative for pain management .

作用機序

ニコボキシルは、血管拡張作用のある薬剤であり、毛細血管の拡張を引き起こし、塗布箇所の血流を増加させます。この血流の増加は、温感をもたらし、疼痛を緩和するのに役立ちます。 ニコボキシルの作用に関与する正確な分子標的と経路は完全に解明されていませんが、血管系と相互作用して血管拡張を促進すると考えられています .

6. 類似の化合物との比較

ニコボキシルは、しばしば他の局所鎮痛剤、特にノニバミドなどのカプサイシノイドを含むものと比較されます。

類似の化合物:

ノニバミド: ニコボキシルと相乗的に作用して疼痛緩和を高めるカプサイシノイド。

カプサイシン: 疼痛緩和効果のある局所鎮痛剤で使用される別のカプサイシノイド。

サリチル酸メチル: 血流を増加させる同様のメカニズムで疼痛緩和を提供する局所鎮痛剤の一般的な成分.

独自性: ニコボキシルは、全身的な吸収を最小限に抑えながら、効果的な疼痛緩和を提供できる点が特徴であり、全身的な副作用のリスクを軽減します。 ノニバミドとの組み合わせにより相乗効果が得られ、多くの局所鎮痛剤製剤で好ましい選択肢となっています .

類似化合物との比較

Nonivamide: A capsaicinoid that works synergistically with nicoboxil to enhance pain relief.

Capsaicin: Another capsaicinoid used in topical analgesics for its pain-relieving properties.

Methyl Salicylate: A common ingredient in topical analgesics that provides pain relief through a similar mechanism of increasing blood flow.

Uniqueness: this compound is unique in its ability to provide effective pain relief with minimal systemic absorption, reducing the risk of systemic side effects. Its combination with nonivamide offers a synergistic effect, making it a preferred choice in many topical analgesic formulations .

生物活性

Nicoboxil, a nicotinic acid ester, is primarily recognized for its therapeutic applications in pain management, particularly in combination with nonivamide, a capsaicin derivative. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, clinical efficacy, safety profile, and metabolic pathways based on diverse research findings.

This compound exhibits vasodilatory properties that are essential for its role in pain relief. The compound is hydrolyzed in the body to release nicotinic acid, which is known to enhance blood flow through prostaglandin-mediated mechanisms. This vasodilation effect occurs more rapidly and intensely compared to nonivamide alone .

Table 1: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Hydrolysis | This compound is hydrolyzed to nicotinic acid and 2-butoxyethanol in plasma. |

| Vasodilation | Nicotinic acid induces vasodilation via prostaglandin pathways. |

| Metabolism | Rapid metabolism with species-dependent metabolite profiles. |

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in treating acute nonspecific low back pain when combined with nonivamide. A randomized controlled trial involving 805 participants reported significant reductions in pain intensity after treatment with a cream containing 2.5% this compound and 0.4% nonivamide compared to placebo .

Table 2: Clinical Trial Results for this compound/Nonivamide Cream

| Treatment Group | Pain Intensity Reduction (8 hours post-application) | Mobility Score Improvement |

|---|---|---|

| Placebo | 1.049 points | Baseline |

| This compound (2.5%) | 1.428 points | Baseline |

| Nonivamide (0.4%) | 2.252 points | Baseline |

| This compound/Nonivamide (Combination) | 2.410 points | Improved significantly |

The combination treatment not only provided a greater reduction in pain intensity but also improved mobility scores significantly over the treatment period .

Safety Profile

Toxicological studies indicate that this compound has low systemic and dermal toxicity when applied topically. The combination cream has been well-tolerated among patients, with no serious adverse events reported during clinical trials .

Metabolism and Excretion

This compound is rapidly metabolized after systemic absorption, primarily yielding nicotinic acid as a metabolite. The elimination pathways include urinary excretion of various metabolites such as nicotinuric acid and others derived from nicotinic acid metabolism .

Table 3: Metabolites of this compound

| Metabolite | Description |

|---|---|

| Nicotinic Acid | Primary active metabolite; induces vasodilation. |

| Nicotinuric Acid | Major urinary metabolite; involved in metabolic clearance. |

| 2-Butoxyethanol | Secondary metabolite; primarily excreted in urine and exhaled air. |

Case Studies and Research Findings

Several studies have reinforced the efficacy of this compound in clinical settings:

- Blahova et al. Study : This study demonstrated significant pain reduction in patients with acute low back pain treated with this compound/nonivamide cream compared to placebo, emphasizing its effectiveness and safety .

- Warnecke et al. Study : This research focused on cutaneous changes post-application of the cream, revealing increased hemoglobin levels indicative of enhanced blood flow due to the vasodilatory effects of this compound .

特性

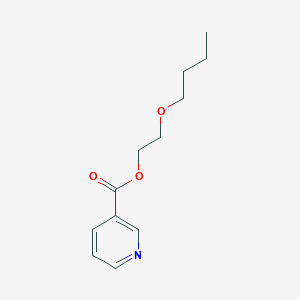

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In particular, nicoboxil is considered a rubefacient. However, the specific mechanism of action by which rubefacients like nicoboxil elicit pharmacologic effects has not yet been formally elucidated. Nevertheless, it is generally proposed that rubefacients cause irritation of the skin when applied topically, and are believed to alleviate pain in muscles, joints, tendons, and other musculoskeletal pains in the extremities by counter-irritation. This specific term, 'counter-irritant', derives from the fact that rubefacients can cause a reddening of the skin by causing the blood vessels of the skin to dilate, which gives a soothing feeling of warmth. In essence, the term largely refers to the notion that irritation of the sensory nerve endings alters or offsets pain in the underlying muscle or joints that are innervated by the same nerves. In fact, the vasodilation effect of rubefacients like nicoboxil has been considered the result of nerve conduction mechanisms as early as the late 1950s when certain studies demonstrated that the concomitant application of xylocaine could counteract or prevent the vasolidator response to rubefacients in 50% of such related experiments. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。